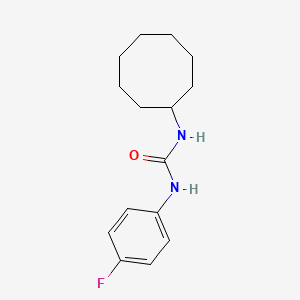

1-Cyclooctyl-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-cyclooctyl-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXGHMHXOHEUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclooctyl-3-(4-fluorophenyl)urea typically involves the reaction of cyclooctylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Fluorophenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctyl-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Cyclooctyl-3-(4-fluorophenyl)urea has found applications in several scientific research areas, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-cyclooctyl-3-(4-fluorophenyl)urea with structurally related urea derivatives:

Key Observations:

- Cyclooctyl vs.

- Fluorophenyl Group: The 4-fluorophenyl moiety is a common feature in anticonvulsant and antitumor agents, with fluorine enhancing bioavailability and membrane permeability .

- Electron-Withdrawing Substituents: Compounds with dichlorophenyl or thiadiazole groups exhibit varied bioactivities due to enhanced electronic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclooctyl-3-(4-fluorophenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of cyclooctylamine and 4-fluorophenyl isocyanate. Key steps include nucleophilic substitution and urea bond formation. Reaction conditions such as solvent choice (e.g., DMF or dichloromethane), temperature (40–60°C), and catalysts (e.g., triethylamine) significantly impact yield. For example, elevated temperatures may accelerate urea formation but risk side reactions. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic proton environments and urea linkage integrity. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 319.4). Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry and bond angles, critical for structure-activity studies .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro studies?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard, requiring ≥95% purity for biological assays. Residual solvents (e.g., DMF) are quantified via Gas Chromatography (GC) and must comply with ICH Q3C guidelines. Impurities exceeding 0.1% may confound bioactivity results .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., fluorophenyl vs. chlorophenyl substituents) or assay variability. Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and validate protocols via inter-laboratory reproducibility tests. Computational docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent electronic effects .

Q. How does the cyclooctyl group influence the compound’s pharmacokinetic properties compared to smaller cycloalkyl substituents?

- Methodological Answer : The cyclooctyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with cyclohexyl analogs show longer half-lives (t₁/₂ = 6.2 vs. 4.8 hours in rat models) due to slower metabolic oxidation. Molecular dynamics simulations predict steric effects on cytochrome P450 interactions .

Q. What experimental designs are recommended to elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use isothermal titration calorimetry (ITC) for binding affinity (Kd) and stoichiometry. CRISPR-edited cell lines (e.g., kinase knockouts) validate target specificity. Cross-reference with structural analogs to map pharmacophore requirements .

Q. How can computational methods predict the impact of fluorophenyl positional isomerism on bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) of para- vs. meta-fluorine substitution. Molecular docking identifies steric clashes in active sites (e.g., EGFR kinase). Quantitative Structure-Activity Relationship (QSAR) models trained on IC50 datasets prioritize synthetically accessible derivatives .

Q. What are the challenges in scaling up this compound synthesis for preclinical trials, and how are they mitigated?

- Methodological Answer : Batch-to-batch variability in cyclooctylamine purity (>99% required) necessitates rigorous quality control. Optimize solvent recovery (e.g., DMF distillation) to reduce costs. Use flow chemistry for exothermic urea formation steps, improving safety and yield (85% vs. 72% in batch). Stability studies under accelerated conditions (40°C/75% RH) ensure shelf-life ≥24 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.